2-phenyl-N-(2-phenylethyl)butanamide
Description
2-Phenyl-N-(2-phenylethyl)butanamide is a synthetic organic compound characterized by a butanamide backbone with a phenyl group at the second carbon position and a phenethyl substituent on the amide nitrogen. Its molecular formula is C₁₈H₂₁NO, with a molar mass of 267.37 g/mol.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-phenyl-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C18H21NO/c1-2-17(16-11-7-4-8-12-16)18(20)19-14-13-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,19,20) |
InChI Key |
AAGUMKOIXWDPIV-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2 |
solubility |
40.1 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Table 2. Pharmacological and Regulatory Status of Selected Analogs
Research Findings and Implications
- Structural-Activity Relationships (SAR): The absence of a piperidinyl group in this compound likely excludes opioid activity, contrasting with fentanyl derivatives . However, its aromatic substituents may enable interactions with non-opioid targets, such as neurotransmitter transporters or ion channels, as seen in anthracenone derivatives (e.g., XE991) .
- Metabolic Considerations : Phenethyl and phenyl groups may enhance metabolic stability compared to nitro- or heterocyclic-substituted analogs, which are prone to enzymatic modification .
- Synthetic Accessibility: The compound can likely be synthesized via amidation of 2-phenylbutanoic acid with phenethylamine, following methods analogous to butyryl fentanyl preparation .
This analysis underscores the importance of substituent positioning and electronic effects in modulating the properties of butanamide derivatives.
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